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molecular formula C13H20ClNO B1511027 (1R,2S)-1-Phenyl-2-(1-pyrrolidinyl)propan-1-ol hydrochloride CAS No. 210558-66-0

(1R,2S)-1-Phenyl-2-(1-pyrrolidinyl)propan-1-ol hydrochloride

Cat. No. B1511027
M. Wt: 241.76 g/mol
InChI Key: PMKBLGNPWCWAAH-JZKFLRDJSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05856492

Procedure details

adding a solution of hydrogen chloride in isopropanol to a toluene solution of [R-(R*,S*)]-β-methyl-α-phenyl-1-pyrrolidineethanol or its enantiomer at about 10° to about 15° C. and maintaining a reaction temperature of about 10° to about 25° C. to form [R-(R*,S*)]-β-methyl-α-phenyl-1-pyrrolidineethanol hydrochloride or its enantiomer;
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[ClH:1].C1(C)C=CC=CC=1.[CH3:9][CH:10]([N:19]1[CH2:23][CH2:22][CH2:21][CH2:20]1)[CH:11]([C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1)[OH:12]>C(O)(C)C>[ClH:1].[CH3:9][CH:10]([N:19]1[CH2:23][CH2:22][CH2:21][CH2:20]1)[CH:11]([C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1)[OH:12] |f:4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C(O)C1=CC=CC=C1)N1CCCC1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
maintaining a reaction temperature of about 10° to about 25° C.

Outcomes

Product
Name
Type
product
Smiles
Cl.CC(C(O)C1=CC=CC=C1)N1CCCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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